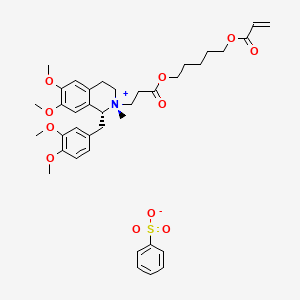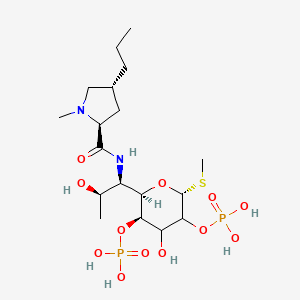
Lincomycin 2,4-Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincomycin 2,4-Diphosphate is a derivative of lincomycin, a lincosamide antibiotic. Lincomycin itself is derived from the soil bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to lincomycin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,4-Diphosphate involves the phosphorylation of lincomycin. The process typically includes the reaction of lincomycin with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its chemical modification to introduce the diphosphate groups. The production process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: Lincomycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly at the phosphate groups, can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Phosphorylation reagents like phosphoric acid and its derivatives are employed.
Major Products Formed:
Scientific Research Applications
Lincomycin 2,4-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential in treating bacterial infections, especially in cases where other antibiotics are ineffective.
Industry: Utilized in the production of veterinary medicines and as a standard in analytical chemistry for quality control.
Mechanism of Action
Lincomycin 2,4-Diphosphate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the hydroxyl group.
Lincomycin: The parent compound from which Lincomycin 2,4-Diphosphate is derived.
Comparison:
This compound vs. Clindamycin: this compound has enhanced solubility and stability, making it more suitable for certain applications. Clindamycin, however, is more potent against a broader range of bacteria.
This compound vs. Lincomycin: The diphosphate derivative offers better solubility and stability, which can be advantageous in both research and therapeutic contexts.
Properties
Molecular Formula |
C18H36N2O12P2S |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1 |
InChI Key |
GQOJXCBQPMDETP-DUWVIQLRSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


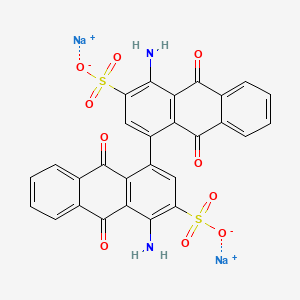
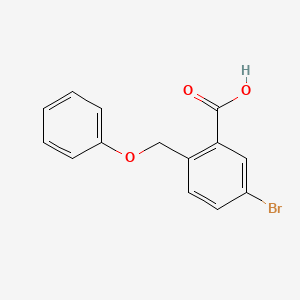
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

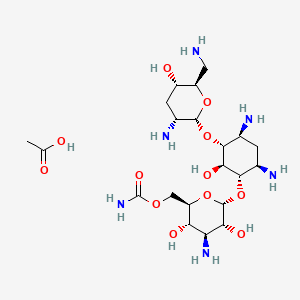

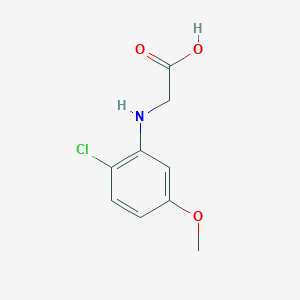
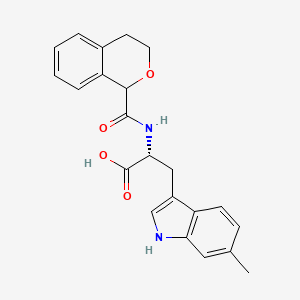
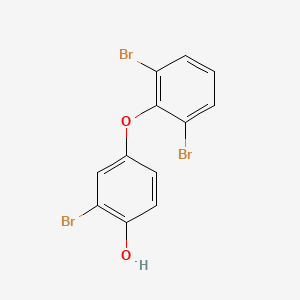

![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
